(S)-(-)-1-Phenyl-1-butanol

Catalog No.
S1907287
CAS No.
22135-49-5
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-Phenyl-1-butanol

CAS Number

22135-49-5

Product Name

(S)-(-)-1-Phenyl-1-butanol

IUPAC Name

(1S)-1-phenylbutan-1-ol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m0/s1

InChI Key

HQRWWHIETAKIMO-JTQLQIEISA-N

SMILES

CCCC(C1=CC=CC=C1)O

Canonical SMILES

CCCC(C1=CC=CC=C1)O

Isomeric SMILES

CCC[C@@H](C1=CC=CC=C1)O

As a Chiral Synthon

One primary application of (S)-(-)-1-Phenyl-1-butanol is as a chiral synthon. A synthon is a functional group or molecule used as a building block in organic synthesis. Due to its chirality, (S)-(-)-1-Phenyl-1-butanol can be used to introduce a specific chirality center into a target molecule. This is crucial in synthesizing many pharmaceuticals and other biologically active compounds, where the three-dimensional arrangement of atoms can significantly impact their properties. For instance, a drug molecule's enantiomer (mirror image) might have different activity or even harmful side effects. (S)-(-)-1-Phenyl-1-butanol can serve as a starting material or intermediate in the synthesis of these chiral molecules ().

(S)-(-)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula C10H14OC_{10}H_{14}O and a molecular weight of approximately 150.22 g/mol. It features a butanol backbone with a phenyl group attached to the first carbon. The compound is characterized by its optical activity, specifically its ability to rotate plane-polarized light due to its chiral center. This compound is often used in various chemical syntheses and has implications in both organic chemistry and pharmacology.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. For instance, it can be oxidized to acetophenone under certain conditions .
  • Esterification: Reacting with carboxylic acids can yield esters, which are valuable in flavoring and fragrance industries.
  • Substitution Reactions: The alcohol can participate in nucleophilic substitution reactions, where it can be converted into alkyl halides.

The biological activity of (S)-(-)-1-Phenyl-1-butanol has been explored in various studies. It exhibits potential antimicrobial properties and may influence certain biological pathways due to its structural characteristics. For example, it has been studied for its interactions with enzymes and potential roles in metabolic processes . Additionally, the compound's stereochemistry plays a crucial role in its biological effects, as different enantiomers can exhibit varying activities.

Several methods exist for synthesizing (S)-(-)-1-Phenyl-1-butanol:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents can lead to the selective formation of the (S) enantiomer from prochiral starting materials.
  • Reduction Reactions: Starting from ketones or aldehydes, reduction using reagents like lithium aluminum hydride or sodium borohydride can yield the desired alcohol.
  • Biotransformation: Enzymatic methods using specific microorganisms or enzymes can selectively produce (S)-(-)-1-phenyl-1-butanol from precursors .

(S)-(-)-1-Phenyl-1-butanol finds applications across various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and bioactive compounds.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.
  • Chemical Research: It serves as a model compound for studying stereochemistry and reaction mechanisms.

Interaction studies involving (S)-(-)-1-Phenyl-1-butanol have focused on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its potential therapeutic effects and side effects when used in medicinal chemistry. For instance, research has indicated that this compound can interact with specific cytochrome P450 enzymes, influencing drug metabolism .

Similar compounds include:

Compound NameStructureUnique Features
(R)-(+)-1-Phenyl-1-butanolC10H14OEnantiomer of (S)-(-)-1-phenyl-1-butanol; different biological activity.
1-PhenylethanolC8H10OShorter carbon chain; used in similar applications but less bulky.
2-PhenylpropanolC10H14OStructural isomer; different spatial arrangement affects properties.

(S)-(-)-1-Phenyl-1-butanol is unique due to its specific stereochemistry and resultant biological activities compared to these similar compounds. Its distinct properties make it valuable in both synthetic chemistry and biological applications, highlighting the importance of chirality in chemical behavior and interaction.

XLogP3

2.3

UNII

LJM1441XOL

Wikipedia

(-)-1-phenylbutanol

Dates

Modify: 2023-08-16

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